![molecular formula C7H5NO2S B1336840 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonitril CAS No. 859851-02-8](/img/structure/B1336840.png)
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonitril
Übersicht
Beschreibung
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile is a heterocyclic compound that features a fused ring system containing both sulfur and oxygen atoms
Wissenschaftliche Forschungsanwendungen
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydroxythiophene with a suitable nitrile source in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wirkmechanismus
The mechanism of action of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
- 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde
- Hydroxymethyl EDOT
Comparison: The presence of the nitrile group allows for further functionalization and derivatization, making it a versatile building block in synthetic chemistry .
Biologische Aktivität
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile (CAS No. 859851-02-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly its anticancer effects, mechanisms of action, and structure-activity relationships (SAR) based on available research data.
- Molecular Formula : CHNOS
- Molecular Weight : 167.18 g/mol
- IUPAC Name : 2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonitrile
- InChI Key : HSQAPDOVCIFQCU-UHFFFAOYSA-N
Anticancer Properties
Research indicates that 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile exhibits significant anticancer activity. A study focusing on its interaction with Polo-like kinase 1 (Plk1), a critical regulator in cell division and a target for cancer therapy, demonstrated that this compound can inhibit Plk1 binding with IC values ranging from 1.49 to 2.94 μM .
Table 1: Inhibition of Plk1 by 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
Compound | IC (μM) | Binding Affinity |
---|---|---|
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | 1.49 - 2.94 | High |
Control Phosphopeptide PLHSpT | 14.74 | Moderate |
This compound's ability to induce mitotic arrest and antiproliferation effects in cell-based assays underscores its potential as an anticancer agent.
The mechanism through which 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile exerts its effects involves the disruption of Plk1-PBD interactions. This inhibition leads to impaired cell cycle progression and increased apoptosis in cancer cells. The compound's structural characteristics facilitate its binding affinity to the Plk1 PBD, making it a promising candidate for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the thieno[3,4-b][1,4]dioxine scaffold can enhance its biological activity. For instance:
- Substituents on the Carbonitrile Group : Variations in substituents have been shown to influence both potency and selectivity against different kinases.
Table 2: SAR Insights on Derivatives of 2,3-Dihydrothieno[3,4-b][1,4]dioxine
Derivative | Modification | Biological Activity |
---|---|---|
Compound A | Methyl group at position 6 | Increased potency against Plk1 |
Compound B | Fluoro substitution at position 7 | Improved metabolic stability |
Compound C | Ethyl group at position 5 | Enhanced cell permeability |
These findings suggest that careful tuning of functional groups can lead to derivatives with improved pharmacological profiles.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Cell Viability : In vitro assays using leukemia cell lines demonstrated that derivatives of 2,3-dihydrothieno[3,4-b][1,4]dioxine significantly reduced cell viability with GI values comparable to established chemotherapeutics .
- Mechanistic Studies : Research employing ELISA-based assays has confirmed the compound's ability to disrupt Plk1-PBD interactions effectively. This was evidenced by a marked increase in apoptotic markers in treated cells compared to controls.
Eigenschaften
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQAPDOVCIFQCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428783 | |
Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859851-02-8 | |
Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.